molecular formula C10H8ClNO2 B11890735 Methyl 6-chloro-2H-isoindole-1-carboxylate

Methyl 6-chloro-2H-isoindole-1-carboxylate

Cat. No.: B11890735
M. Wt: 209.63 g/mol
InChI Key: CRQGOORSVNSEFZ-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2H-isoindole-1-carboxylate is a heterocyclic compound that belongs to the class of isoindoles. Isoindoles are significant due to their presence in various natural products and their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-2H-isoindole-1-carboxylate typically involves the reaction of 6-chloro-2H-isoindole-1-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-2H-isoindole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoindoles, carboxylic acids, and reduced derivatives .

Scientific Research Applications

Methyl 6-chloro-2H-isoindole-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-2H-isoindole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • Methyl 6-methoxy-3-methylindole-2-carboxylate
  • Ethyl 6-methoxy-3-methylindole-2-carboxylate

Uniqueness

Methyl 6-chloro-2H-isoindole-1-carboxylate is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for developing new synthetic methodologies and exploring novel biological activities .

Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

methyl 6-chloro-2H-isoindole-1-carboxylate

InChI

InChI=1S/C10H8ClNO2/c1-14-10(13)9-8-4-7(11)3-2-6(8)5-12-9/h2-5,12H,1H3

InChI Key

CRQGOORSVNSEFZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=C(C=CC2=CN1)Cl

Origin of Product

United States

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